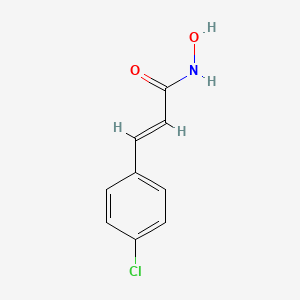

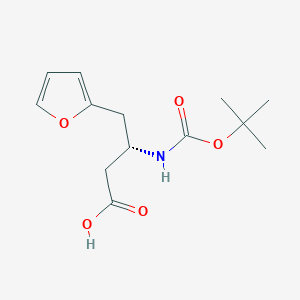

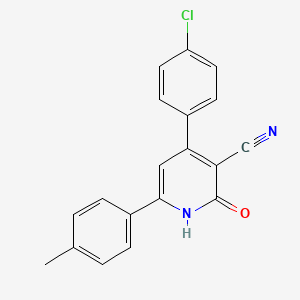

(2e)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide

Descripción general

Descripción

(2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide, also known as 4-chlorophenyl N-hydroxyacrylamide (4-CNHA), is a synthetic organic compound that has been widely used in the laboratory for a variety of purposes. It is a highly versatile compound and has been used in numerous scientific research applications, including synthesis, biochemical and physiological effects, and drug development.

Aplicaciones Científicas De Investigación

Insecticidal Potential

(2E)-3-(4-Chlorophenyl)-N-Hydroxyacrylamide derivatives have shown promising results as potential insecticidal agents. A study synthesized various derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis. Several compounds displayed excellent insecticidal properties (Rashid et al., 2021).

Corrosion Inhibition

Research has demonstrated the effectiveness of acrylamide derivatives in inhibiting corrosion, particularly in nitric acid solutions of copper. This study utilized various acrylamide derivatives, showing their potential as mixed-type corrosion inhibitors, with significant efficiencies in protecting copper from corrosion (Abu-Rayyan et al., 2022).

Structural and Spectroscopic Analysis

Studies have also focused on the crystal structure and spectroscopic analysis of related compounds. One such study involved a thioamide derivative, providing insights into its molecular structure through various spectroscopic techniques and computational studies (Prasanth et al., 2015).

Antibacterial Properties

Certain acrylamide films, incorporating this compound derivatives, have shown antibacterial activity. These materials could act as self-sterilizing surfaces, offering potential applications in medical and sanitary products (Ikeda et al., 1986).

Enhanced Oil Recovery

Acrylamide copolymers containing this compound derivatives have been investigated for their application in enhanced oil recovery. These copolymers demonstrated significant potential due to their improved temperature tolerance and resistance to high salinity, offering new solutions for extracting oil from challenging environments (Gou et al., 2015).

Bioengineering Applications

In the field of cell mechanobiology, polyacrylamide substrates functionalized with N-Hydroxysuccinimide, including related acrylamide compounds, have been developed for protein patterning. This method aids in studying how cells interact with their mechanical environment (Poellmann & Wagoner Johnson, 2013).

Tritium Labelling in Gel Electrophoresis

Acrylamide gels have been utilized in a novel method for detecting tritium-labelled proteins and nucleic acids, a technique relevant in molecular biology and biochemistry research (Bonner & Laskey, 1974).

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the affected pathways and their downstream effects would require further investigation .

Result of Action

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8-4-1-7(2-5-8)3-6-9(12)11-13/h1-6,13H,(H,11,12)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYUWBDOEMPXSK-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

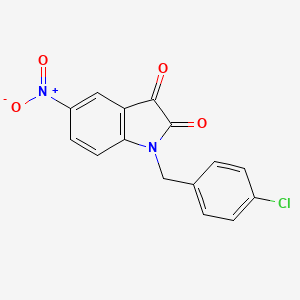

![2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3034992.png)

![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)

![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)